Cyanofenphos

Übersicht

Beschreibung

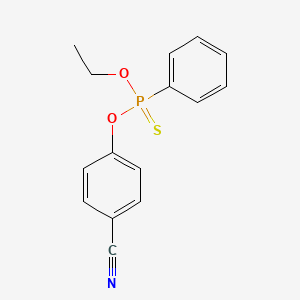

Cyanofenphos, also known as O-(4-cyanophenyl) O-ethyl phenylphosphonothioate, is an organophosphate insecticide. It was primarily used to control insect pests in field crops, fruits, vegetables, and livestock. The compound is known for its high efficacy against a wide range of pests, including Lepidoptera, Diptera, Orthoptera, Hemiptera, and Coleoptera .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyanofenphos is synthesized through a multi-step process involving the reaction of phenylphosphonothioic acid with 4-cyanophenol and ethyl alcohol. The reaction typically occurs under controlled conditions with the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The technical material obtained is an isomeric mixture of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cyanofenphos undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

Major Products Formed:

Oxidation: The major product is the oxon analog of this compound.

Hydrolysis: The primary products are 4-cyanophenol and ethyl phenylphosphonothioate.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Cyanofenphos is extensively utilized in agriculture to control a range of pests that affect crops and livestock.

- Crop Protection : It is effective against various insects, including aphids, leafhoppers, and caterpillars. The compound is often applied to crops such as cotton, corn, and vegetables to mitigate pest damage.

- Livestock Management : this compound is used for controlling ectoparasites like blowflies, lice, and ticks on livestock. Its application helps improve animal health and productivity by reducing the burden of these pests .

Table 1: Efficacy of this compound on Different Pests

| Pest Type | Targeted Species | Application Method | Efficacy (%) |

|---|---|---|---|

| Insects | Aphids | Foliar spray | 85-90 |

| Ectoparasites | Ticks | Pour-on formulation | 80-95 |

| Insects | Leafhoppers | Soil drench | 75-85 |

Veterinary Applications

In veterinary medicine, this compound has been employed for the treatment of parasitic infestations in animals.

- Safety Studies : Research indicates that this compound can be administered safely at specific dosages without causing significant toxicity. For example, studies on dogs revealed no adverse effects at dietary levels up to 30 ppm over extended periods .

- Neurotoxicity Studies : However, some studies have reported delayed neurotoxic effects in chickens and sheep following exposure to higher doses. These findings underscore the need for careful dosage management when using this compound in veterinary practices .

Table 2: Neurotoxic Effects Observed in Animal Studies

| Animal Type | Dosage (mg/kg) | Observed Effects | Duration (days) |

|---|---|---|---|

| Chickens | 100 | Ataxia, paralysis | 30 |

| Sheep | 2 | Axonopathy | 45 |

| Dogs | 30 | No significant effects | 365 |

Research Applications

This compound has also been utilized in research settings to study its toxicological effects and metabolic pathways.

- Toxicological Research : Various studies have examined the compound's impact on cholinesterase activity, a critical enzyme for nervous system function. Research indicates that this compound does not exhibit mutagenic properties but can lead to cholinesterase inhibition at higher doses .

- Metabolism Studies : Investigations into the pharmacokinetics of this compound reveal that it is rapidly absorbed and metabolized in both rats and mice without significant bioaccumulation. This characteristic makes it a subject of interest for understanding organophosphate metabolism .

Table 3: Summary of Toxicological Findings

| Study Type | Organism | Key Findings |

|---|---|---|

| Acute Toxicity | Mice | No increased mutation rates observed |

| Delayed Neurotoxicity | Chickens | Histological evidence of axonopathy |

| Metabolism | Rats | Rapid absorption; no bioaccumulation |

Wirkmechanismus

Cyanofenphos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. The inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerve cells, ultimately resulting in paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the hydrolysis of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Fenitrothion: Another organophosphate insecticide with a similar mode of action but different chemical structure.

Leptophos: Shares similar absorption and biodegradation patterns with Cyanofenphos.

Uniqueness: this compound is unique due to its high efficacy and stereoselective metabolism. The optical isomers of this compound exhibit different levels of toxicity and metabolic pathways, making it a valuable compound for studying stereoselective biotransformation .

Biologische Aktivität

Cyanofenphos is an organophosphorus compound primarily used as an insecticide due to its potent biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article delves into the biological mechanisms, toxicity, environmental impact, and relevant case studies associated with this compound.

This compound acts as a reversible inhibitor of AChE, an enzyme essential for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to the accumulation of ACh, resulting in prolonged nerve impulse transmission. This mechanism is particularly lethal to insects, causing paralysis and eventual death.

- Inhibition of AChE : The binding of this compound to AChE prevents the hydrolysis of ACh, disrupting normal neuromuscular function.

- Neurotoxic Effects : The accumulation of ACh at synapses leads to overstimulation of muscles and glands in insects, resulting in neurotoxicity.

Toxicity Profile

This compound is classified as highly toxic to mammals and other non-target organisms. The oral LD50 (lethal dose for 50% of the population) for rats is approximately 43 mg/kg. Its toxicity is characterized by:

- Acute Toxicity : Symptoms may include muscle twitching, respiratory distress, and convulsions.

- Delayed Neurotoxicity : Studies have indicated that exposure can lead to delayed neurotoxic effects, which may manifest weeks after initial exposure.

Table 1: Toxicity Levels of this compound

| Species | Route | LD50 (mg/kg) |

|---|---|---|

| Rats | Oral | 43 |

| Mice | Oral | Varies |

| Chickens | Oral | 100 |

| Dogs | Diet | 30 (no effect level) |

Environmental Persistence

This compound exhibits significant environmental persistence, particularly under neutral or slightly acidic conditions. It undergoes hydrolysis in alkaline solutions but can remain stable in surface water and soil, posing risks to aquatic life and potentially entering the food chain.

- Metabolic Pathways : The compound can be metabolized into various metabolites depending on the species exposed. For instance, studies indicate that mammals may detoxify this compound more rapidly than insects.

- Residue Studies : In dairy cows fed diets containing this compound, residues were found predominantly in fat tissues, raising concerns about bioaccumulation.

Case Studies

- Neurotoxicity in Chickens :

- Long-term Effects in Dogs :

- Environmental Impact Studies :

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Cyanofenphos in environmental samples, and how can their sensitivity be optimized?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for this compound detection. Sensitivity optimization involves:

- Column selection : Polar columns (e.g., DB-5MS for GC) improve resolution for organophosphates .

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference .

- Calibration : Use internal standards (e.g., triphenyl phosphate) to correct for instrument variability .

- Data Table :

| Method | LOD (ng/L) | Recovery (%) | Matrix | Reference |

|---|---|---|---|---|

| GC-MS | 0.5 | 85–92 | Water | |

| HPLC | 1.2 | 78–88 | Soil |

Q. How can researchers design controlled experiments to assess this compound toxicity in non-target organisms?

- Methodological Answer : Follow the PICOT framework (Population, Intervention, Comparator, Outcome, Time) :

- Population : Select model organisms (e.g., Daphnia magna for aquatic toxicity).

- Intervention : Dose ranges based on EPA guidelines (e.g., 0.1–10 mg/L for acute exposure).

- Comparator : Use untreated controls and reference organophosphates (e.g., chlorpyrifos) .

- Outcome : Measure mortality, enzymatic inhibition (e.g., acetylcholinesterase activity), and behavioral changes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported half-life values of this compound across different soil types?

- Methodological Answer : Contradictions often arise from soil organic matter (SOM) and pH variability. Address this by:

- Meta-analysis : Aggregate data from studies with documented SOM% and pH, then perform regression analysis to identify dominant degradation drivers .

- Controlled lab experiments : Use standardized OECD 307 guidelines to isolate variables (e.g., sterilized vs. non-sterilized soil) .

Q. How can molecular dynamics simulations elucidate this compound' interaction with acetylcholinesterase (AChE)?

- Methodological Answer :

- Modeling software : Use GROMACS or AMBER for ligand-protein docking .

- Parameterization : Derive force field parameters from quantum mechanical calculations (e.g., DFT for bond angles) .

- Validation : Compare simulation results with X-ray crystallography data of AChE-inhibitor complexes .

Q. What systematic review protocols are effective for identifying gaps in this compound ecotoxicology literature?

- Methodological Answer :

- Search strategy : Use Boolean operators (e.g., "this compound AND (degradation OR bioaccumulation)") across PubMed, Web of Science, and Scopus .

- Inclusion criteria : Prioritize peer-reviewed studies with full methodological transparency .

- Gap analysis : Map studies by ecosystem (aquatic/terrestrial) and endpoints (e.g., genotoxicity vs. acute toxicity) .

Q. Data Contradiction and Reproducibility

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound in fish species?

- Methodological Answer : Variability stems from differences in:

- Exposure duration : Short-term vs. chronic studies yield divergent BAFs .

- Trophic level : Higher BAFs in carnivorous fish due to biomagnification .

Q. How to ensure reproducibility in this compound degradation studies under field conditions?

- Methodological Answer :

- Document environmental variables : Temperature, rainfall, and microbial activity must be logged hourly/daily .

- Open data practices : Share raw chromatograms and calibration curves via repositories like Zenodo .

Q. Ethical and Regulatory Considerations

Q. What ethical approvals are required for this compound research involving vertebrate animals?

- Methodological Answer :

- Institutional Review : Submit protocols to animal ethics committees (e.g., IACUC) with justification for species and sample sizes .

- Alternatives : Follow the 3Rs principle (Replacement, Reduction, Refinement); use in vitro models (e.g., cell lines) where feasible .

Q. Literature and Data Management

Q. How to efficiently organize this compound research data for interdisciplinary collaboration?

- Methodological Answer :

Eigenschaften

IUPAC Name |

4-[ethoxy(phenyl)phosphinothioyl]oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14NO2PS/c1-2-17-19(20,15-6-4-3-5-7-15)18-14-10-8-13(12-16)9-11-14/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNJHZNPJSPMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041805 | |

| Record name | Cyanofenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-93-1, 34460-46-3, 62421-61-8, 62421-62-9, 62421-63-0 | |

| Record name | Cyanofenphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanofenphos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, 4-cyanophenyl ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034460463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Cyanofenphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062421618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanofenphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062421629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Cyanofenphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062421630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanofenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-4-cyanophenyl O-ethyl phenylphosphonothioate;cyanofenphos (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOFENPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X6JV2NE2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.